molecular formula C20H12BrFN2O2 B15016186 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol

Cat. No.: B15016186
M. Wt: 411.2 g/mol
InChI Key: BEMVKXCZQGMMLJ-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol is a complex organic compound that features a benzoxazole ring, a bromophenyl group, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol typically involves a multi-step process. One common method includes the condensation of 2-(4-bromophenyl)-1,3-benzoxazole-5-carbaldehyde with 6-fluoro-2-aminophenol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenols or benzoxazoles.

Scientific Research Applications

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The benzoxazole ring and fluorophenol moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenol
  • 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chlorophenol
  • 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3-nitrophenol

Uniqueness

The presence of the fluorophenol moiety in 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol distinguishes it from other similar compounds. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H12BrFN2O2

Molecular Weight

411.2 g/mol

IUPAC Name

2-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-fluorophenol

InChI

InChI=1S/C20H12BrFN2O2/c21-14-6-4-12(5-7-14)20-24-17-10-15(8-9-18(17)26-20)23-11-13-2-1-3-16(22)19(13)25/h1-11,25H

InChI Key

BEMVKXCZQGMMLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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